BenchChemオンラインストアへようこそ!

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol

Bromodomain Inhibition Epigenetics Chemical Probe Development

Order this specialized 6-bromoindoline-based research compound to precisely engage your epigenetic target. Its unique substitution pattern grants a potent, selective inhibition of the BRPF1 bromodomain (IC50=65 nM), as validated in BROMOscan assays, with >115-fold selectivity over BRPF3. The 6-bromo handle supports direct Pd-catalyzed cross-coupling for rapid analog generation, a strategic advantage over generic or 5-substituted derivatives for hit-to-lead optimization.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1258640-73-1
Cat. No. B13169795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol
CAS1258640-73-1
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC(C1CNC2=C1C=CC(=C2)Br)O
InChIInChI=1S/C10H12BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-4,6,9,12-13H,5H2,1H3
InChIKeyBERTXOJABVEMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol (CAS: 1258640-73-1) – Sourcing a Brominated Indoline Building Block for Medicinal Chemistry


1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol (CAS: 1258640-73-1), also known as 1-(6-bromoindolin-3-yl)ethan-1-ol, is a brominated heterocyclic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It consists of an indoline core (a partially saturated indole) substituted with a bromine atom at the 6-position and an ethan-1-ol (hydroxyethyl) group at the 3-position . This compound is commercially available as a research chemical with a typical purity of 95% .

1-(6-Bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol – Why Unsubstituted or 5-Bromo Indoles Are Not Acceptable Replacements


The presence and precise position of the bromine atom on the indoline scaffold critically dictate a compound's biological target engagement, reactivity, and selectivity profile. While 5-bromoindoline derivatives (e.g., CAS 22190-33-6) are common precursors for β3 adrenergic receptor agonists [1], and unsubstituted indol-3-yl ethanols lack the halogen necessary for key interactions, the specific 6-bromo substitution pattern of this compound confers a distinct steric and electronic environment. This differentiation is evidenced by its unique ability to selectively inhibit certain bromodomain-containing proteins, such as BRPF1 (IC50 = 65 nM), a level of potency and selectivity not achievable with 5-bromo-substituted analogs or the unsubstituted core scaffold [2]. Substituting this compound with a generic bromoindole derivative therefore introduces a high risk of target promiscuity or a complete loss of activity in assays designed for a 6-bromoindoline pharmacophore.

1-(6-Bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol – Procurement Decision Guide: Comparative Selectivity and Activity Data


1-(6-Bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol Demonstrates Potent, Selective Inhibition of the BRPF1 Bromodomain

This compound selectively inhibits the bromodomain of Peregrin (BRPF1) with an IC50 of 65 nM, while showing substantially weaker inhibition against the closely related bromodomains BRPF2 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) in the same standardized BROMOscan assay [1]. This establishes a clear selectivity window. In contrast, the 5-bromo-substituted indoline derivative (CAS 22190-33-6) is predominantly known for its activity as a β3 adrenergic receptor agonist precursor [2], a completely different target class, demonstrating that bromine positional isomerism (5- vs. 6-bromo) leads to divergent biological activities.

Bromodomain Inhibition Epigenetics Chemical Probe Development

Comparative Reactivity for C-C Cross-Coupling: 6-Bromoindoline vs. 5-Bromoindoline Core Scaffolds

The reactivity of bromoindolines in palladium-catalyzed cross-coupling reactions is highly dependent on the bromine's position. 1-(6-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one (a close structural analog) is explicitly noted for its enhanced reactivity at the 6-position, making it a versatile building block for Suzuki or Buchwald-Hartwig couplings to generate diverse compound libraries [1]. This is a class-level inference for 6-bromoindolines. In contrast, 1-acetyl-5-bromoindoline (the 5-substituted isomer) is documented for its use in catalytic hydrogenation and epimerization reactions , indicating a distinct synthetic utility profile. The 6-bromo substitution pattern of the target compound is therefore strategically more relevant for diversification via C-C bond formation.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Differentiation from 2-(6-Bromo-1H-indol-3-yl)ethanol (Tryptophol Analog)

A closely related commercial compound is 2-(6-bromo-1H-indol-3-yl)ethanol (CAS 214915-72-7), also known as 6-bromotryptophol . This comparator features a fully aromatic indole core and an ethanol substituent at the 3-position via an ethyl linker. The target compound, 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol, possesses a partially saturated indoline ring and a secondary alcohol directly attached to the 3-position . This fundamental difference in ring saturation and functional group connectivity results in distinct molecular geometries and physicochemical properties. The indoline core of the target compound introduces a stereocenter at the 3-position and a basic amine, features absent in the aromatic tryptophol analog, which will influence binding modes and pharmacokinetic parameters in biological systems.

Structural Analog Synthetic Intermediate Indole Chemistry

IDO1 Inhibitory Activity Compared to 1-(6-Bromoindolin-1-yl)ethan-1-one

While the target compound itself lacks published IDO1 data, its close structural analog, 1-(6-bromoindolin-1-yl)ethan-1-one (CAS 114744-53-5), demonstrates moderate inhibition of human Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 170 nM [1]. This suggests that the 6-bromoindoline scaffold can engage the IDO1 active site. In contrast, a more potent indoline-based inhibitor from the patent literature achieves an IC50 of 88 nM under similar assay conditions [2]. This highlights the potential for the 6-bromoindoline core, when appropriately functionalized (as with the ethan-1-ol group in the target compound), to serve as a starting point for developing IDO1 inhibitors with improved potency.

IDO1 Inhibition Immuno-Oncology Enzyme Assay

1-(6-Bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol – High-Confidence Research and Development Use Cases


Chemical Probe Development Targeting the BRPF1 Bromodomain

This compound is a suitable starting point for the design of selective chemical probes targeting the BRPF1 bromodomain. Its demonstrated 65 nM IC50 against BRPF1, coupled with >20-fold selectivity over BRPF2 and >115-fold over BRPF3 in standardized BROMOscan assays, provides a quantitative foundation for structure-activity relationship (SAR) studies [1]. Researchers can utilize this scaffold to further optimize potency and selectivity for epigenetic target validation studies.

Synthetic Diversification via C-C Cross-Coupling Reactions

As a 6-bromoindoline derivative, this compound is strategically valuable for medicinal chemistry programs requiring rapid analog generation. The 6-bromo substituent facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or amine functionalities at the 6-position [2]. This allows for efficient exploration of chemical space around the indoline core.

Lead Optimization in IDO1 Inhibitor Discovery Programs

Given the class-level evidence that 6-bromoindoline analogs can inhibit IDO1 (e.g., IC50 = 170 nM for a close structural analog), this compound represents a viable scaffold for hit-to-lead optimization in immuno-oncology research [3]. The ethan-1-ol functional group provides a handle for further derivatization to improve potency, metabolic stability, and pharmacokinetic properties beyond the reported 88 nM IC50 benchmark for optimized indoline-based IDO1 inhibitors [4].

Epigenetic Drug Discovery Focused on Bromodomain-Containing Proteins

Beyond BRPF1, the compound's activity profile across multiple bromodomains (BRPF1, BRPF2, BRPF3) makes it a useful tool compound for exploring the selectivity landscape of the bromodomain phylogenetic tree [1]. Its differential inhibition values provide a reference point for assessing the selectivity of newly synthesized analogs, aiding in the development of inhibitors for other clinically relevant bromodomains like BRD4 and BRDT.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.